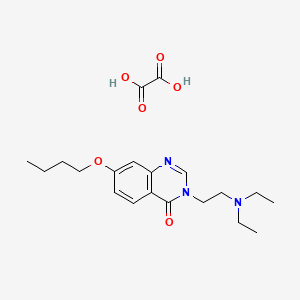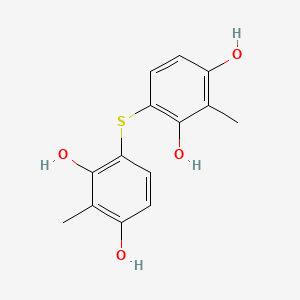
4-Quinolinamine,N-hydroxy-7-nitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide is a synthetic compound with the molecular formula C9H7N3O4 and a molecular weight of 221.19 g/mol. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome, indicating its presence in the environment and potential exposure to humans .
Méthodes De Préparation
The synthesis of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide involves several steps. One common method includes the nitration of 4-quinolinamine followed by oxidation to introduce the N-hydroxy group. The reaction conditions typically involve the use of strong acids and oxidizing agents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: It acts as a weak oxidizing agent.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide involves its interaction with molecular targets in cells. It can act as an oxidizing agent, affecting cellular redox balance and potentially leading to oxidative stress. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide can be compared with other quinoline derivatives, such as:
4-Quinolinamine: Lacks the N-hydroxy and nitro groups, resulting in different chemical properties and reactivity.
Quinoline N-oxides: Share the N-oxide functional group but may have different substituents, leading to variations in their chemical behavior and applications.
The uniqueness of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7N3O4 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
(NZ)-N-(1-hydroxy-7-nitroquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-5-6(12(15)16)1-2-7(8)9/h1-5,13-14H/b10-8- |
Clé InChI |
CWGYGADMDDFQED-NTMALXAHSA-N |
SMILES isomérique |
C1=CC\2=C(C=C1[N+](=O)[O-])N(C=C/C2=N/O)O |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=CC2=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)

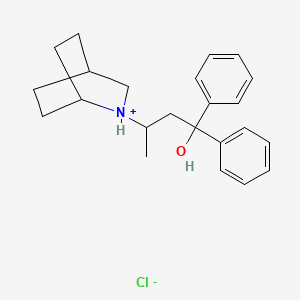
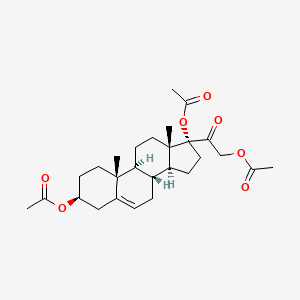

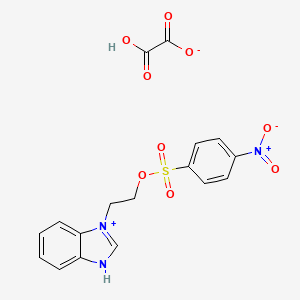
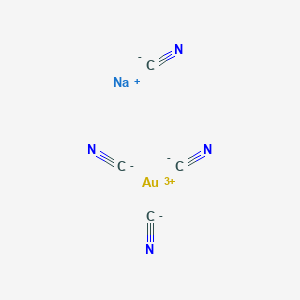
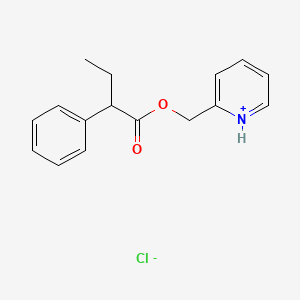
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)


